molecular formula C14H22BrClN2OS B14671862 Thiazolidine, 3-(6-(5-bromo-2-pyridyloxy)hexyl)-, hydrochloride CAS No. 41287-91-6

Thiazolidine, 3-(6-(5-bromo-2-pyridyloxy)hexyl)-, hydrochloride

Cat. No.: B14671862
CAS No.: 41287-91-6
M. Wt: 381.8 g/mol
InChI Key: XDXZMDODHZOHLT-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(6-(5-bromo-2-pyridyloxy)hexyl)-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(6-(5-bromo-2-pyridyloxy)hexyl)-, hydrochloride typically involves multiple steps One common method starts with the preparation of the 5-bromo-2-pyridyloxy intermediate This intermediate is then reacted with a hexyl chain under specific conditions to form the desired compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to streamline the process. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(6-(5-bromo-2-pyridyloxy)hexyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The bromine atom in the pyridyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyridyloxy derivatives.

Scientific Research Applications

Thiazolidine, 3-(6-(5-bromo-2-pyridyloxy)hexyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(6-(5-bromo-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with cellular signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.

    Pyridyloxy derivatives: Compounds with the pyridyloxy group but different linkers or additional functional groups.

Uniqueness

Thiazolidine, 3-(6-(5-bromo-2-pyridyloxy)hexyl)-, hydrochloride stands out due to its unique combination of a thiazolidine ring and a 5-bromo-2-pyridyloxy group

Properties

CAS No.

41287-91-6

Molecular Formula

C14H22BrClN2OS

Molecular Weight

381.8 g/mol

IUPAC Name

3-[6-(5-bromopyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C14H21BrN2OS.ClH/c15-13-5-6-14(16-11-13)18-9-4-2-1-3-7-17-8-10-19-12-17;/h5-6,11H,1-4,7-10,12H2;1H

InChI Key

XDXZMDODHZOHLT-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCCCOC2=NC=C(C=C2)Br.Cl

Origin of Product

United States

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